molecular formula C9H10Cl2O2S B15262022 1-(4-Chlorophenyl)propane-2-sulfonyl chloride

1-(4-Chlorophenyl)propane-2-sulfonyl chloride

Cat. No.: B15262022
M. Wt: 253.14 g/mol
InChI Key: AVLLFDQORICNAI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)propane-2-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a 4-chlorophenyl group.

Preparation Methods

1-(4-Chlorophenyl)propane-2-sulfonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-chlorophenyl)propane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1-(4-Chlorophenyl)propane-2-sulfonic acid+SOCl21-(4-Chlorophenyl)propane-2-sulfonyl chloride+SO2+HCl\text{1-(4-Chlorophenyl)propane-2-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(4-Chlorophenyl)propane-2-sulfonic acid+SOCl2​→1-(4-Chlorophenyl)propane-2-sulfonyl chloride+SO2​+HCl

This method is widely used in laboratory settings due to its simplicity and efficiency. Industrial production methods may involve similar reactions but are typically optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

1-(4-Chlorophenyl)propane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. Common reagents include amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted aromatic compounds .

Scientific Research Applications

1-(4-Chlorophenyl)propane-2-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)propane-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide and sulfonate derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions that enhance the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

1-(4-Chlorophenyl)propane-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Propane-2-sulfonyl chloride: Lacks the 4-chlorophenyl group, making it less reactive in certain aromatic substitution reactions.

    1-(4-Methylphenyl)propane-2-sulfonyl chloride: Contains a methyl group instead of a chlorine atom, resulting in different reactivity and applications.

    1-(4-Bromophenyl)propane-2-sulfonyl chloride:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

IUPAC Name

1-(4-chlorophenyl)propane-2-sulfonyl chloride

InChI

InChI=1S/C9H10Cl2O2S/c1-7(14(11,12)13)6-8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3

InChI Key

AVLLFDQORICNAI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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